molecular formula C24H23N3O3 B2750156 1-(2-benzoylbenzoyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 1209343-77-0

1-(2-benzoylbenzoyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No.: B2750156
CAS No.: 1209343-77-0
M. Wt: 401.466
InChI Key: UVEFCLWGKBAXAC-UHFFFAOYSA-N
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Description

1-(2-benzoylbenzoyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a complex organic compound with the molecular formula C24H23N3O3 and a molecular weight of 401.466. This compound features a benzoylphenyl group and a piperidinylmethanone group linked through an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-benzoylbenzoyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold. The reaction conditions often include the use of solvents like toluene and reagents such as gaseous ammonia and hydrogen peroxide in concentrated sulfuric acid .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions

1-(2-benzoylbenzoyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of sulfuric acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction could lead to the formation of piperidine derivatives .

Scientific Research Applications

1-(2-benzoylbenzoyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-benzoylbenzoyl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine stands out due to its unique combination of a benzoylphenyl group and a piperidinylmethanone group linked through an oxadiazole ring. This structure imparts specific biological activities, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

[2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c28-21(16-6-2-1-3-7-16)19-8-4-5-9-20(19)24(29)27-14-12-18(13-15-27)23-26-25-22(30-23)17-10-11-17/h1-9,17-18H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVEFCLWGKBAXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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